2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
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Overview
Description
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound characterized by the presence of a difluorophenyl group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves multiple steps. One common method starts with the preparation of 2,5-difluorophenylacetic acid, which is then subjected to a series of reactions to introduce the imidazolidinone ring. The key steps include:
Nucleophilic Aromatic Substitution: Reacting 2,5-difluorophenylacetic acid with a suitable nucleophile to introduce the desired substituents.
Cyclization: Formation of the imidazolidinone ring through cyclization reactions under controlled conditions.
Acidification: Final acidification step to obtain the target compound in its acid form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts, efficient purification techniques, and cost-effective raw materials to ensure scalability and economic viability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylacetic acid: Shares the difluorophenyl group but lacks the imidazolidinone ring.
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(4-(2,5-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to the combination of the difluorophenyl group and the imidazolidinone ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10F2N2O4 |
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Molecular Weight |
284.22 g/mol |
IUPAC Name |
2-[4-(2,5-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H10F2N2O4/c1-12(7-4-6(13)2-3-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) |
InChI Key |
MBWVLFZMIRITDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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